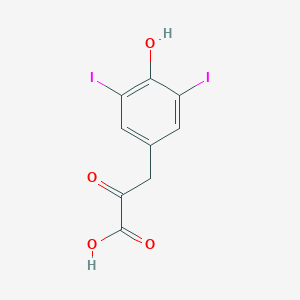

3,5-DIIODO-4-HYDROXYPHENYLPYRUVIC ACID

Description

Contextualization within Phenylpyruvic Acid Derivatives and Iodinated Aromatic Compounds

3,5-Diiodo-4-hydroxyphenylpyruvic acid belongs to two significant classes of organic compounds: phenylpyruvic acid derivatives and iodinated aromatic compounds. hmdb.ca

Phenylpyruvic acid derivatives are characterized by a phenyl group attached to a pyruvic acid moiety. hmdb.ca DIHPPA fits this description, with its core structure being a pyruvic acid linked to a substituted phenyl ring. hmdb.ca Phenylpyruvic acids are intermediates in the metabolism of the amino acid phenylalanine. chemsrc.com

As an iodinated aromatic compound, DIHPPA is part of a group that includes the well-known thyroid hormones. researchgate.net These compounds feature one or more iodine atoms bonded to an aromatic ring structure. researchgate.netpnnl.gov Specifically, DIHPPA is classified among iodobenzenes and O-iodophenols. hmdb.ca The presence of iodine atoms is critical to the biological activity of thyroid hormones and their precursors. researchgate.net

Table 1: Chemical Classification of this compound

| Classification | Description |

|---|---|

| Phenylpyruvic Acid Derivatives | Compounds containing a phenylpyruvic acid moiety, which consists of a phenyl group substituted at the second position by a pyruvic acid. hmdb.ca |

| Iodinated Aromatic Compounds | Organic compounds that contain one or more iodine atoms attached to an aromatic ring. researchgate.netpnnl.gov |

| Aryl Iodides | A subclass of organic halides where an iodine atom is directly bonded to an aromatic ring. hmdb.ca |

| O-iodophenols | Phenolic compounds that have at least one iodine atom attached to the benzene (B151609) ring. hmdb.ca |

| Alpha-keto acids | Organic acids containing a ketone functional group adjacent to a carboxylic acid group. hmdb.ca |

Historical Perspectives on its Discovery and Early Research Significance in Thyromimetic Chemistry

The investigation into the synthesis of thyroid hormones dates back nearly a century. The concept of coupling two molecules of 3,5-diiodotyrosine to form thyroxine was first put forward in 1927, with initial biomimetic studies following in 1942. cdnsciencepub.com In this early research, an alternative mechanism for thyroxine biosynthesis was proposed which involved the side chain of diiodotyrosine being oxidized to form an α-ketoacid, namely this compound, prior to the coupling reaction. cdnsciencepub.com

This proposal was supported by early biomimetic experiments where reactions involving this compound and 3,5-diiodotyrosine yielded small amounts of thyroxine. cdnsciencepub.com These findings positioned DIHPPA as a compound of significant interest in thyromimetic chemistry—the study of compounds that mimic the actions of thyroid hormones. Further research explored the coupling of DIHPPA with 3,5-diiodotyrosine (DIT), which was shown to produce L-thyroxine through a quinol-epoxide intermediate. researchgate.net The potential for DIHPPA to serve as a precursor in the synthesis of thyroxine and its analogs underscored its early importance in the field. cdnsciencepub.comresearchgate.netresearchgate.net

Overview of its Central Role in Thyroid Hormone Metabolism and Biosynthesis Pathways

This compound is a key metabolite in the complex pathways of thyroid hormone synthesis and degradation. oup.com While the primary pathway for thyroxine biosynthesis is now understood to involve the coupling of two diiodotyrosine residues within the thyroglobulin protein, DIHPPA remains a significant compound in related metabolic processes. cdnsciencepub.comresearchgate.net

DIHPPA is formed from the amino acid 3,5-diiodotyrosine (DIT) through deamination, a process where the amino group is removed. oup.comoup.com This conversion can be catalyzed by enzymes such as L-amino acid oxidase or through transamination reactions. oup.comoup.com For instance, when diiodotyrosine is incubated with cobra venom, which contains L-amino acid oxidase, it is converted to this compound. oup.com Similarly, extracts from rat kidney mitochondria can catalyze the transamination between DIT and alpha-ketoglutarate (B1197944) to produce DIHPPA. oup.com

Once formed, DIHPPA can be further metabolized. Studies have shown that it can be deiodinated, losing its iodine atoms. oup.com The formation of 3-iodo-4-hydroxyphenylpyruvic acid from DIHPPA has been observed, indicating a deiodination pathway. oup.com However, it is suggested that the direct deiodination of DIHPPA may not be the primary route, and that inorganic iodide might be released through the splitting of its phenyl ring. oup.com The compound is also noted to be unstable at higher pH, breaking down into 3,5-diiodo-4-hydroxybenzaldehyde (B29736) and other products. cdnsciencepub.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 780-00-7 sigmaaldrich.comemolecules.comglpbio.com |

| Molecular Formula | C9H6I2O4 emolecules.comglpbio.com |

| Molecular Weight | 431.952 g/mol emolecules.com |

| IUPAC Name | 3-(4-hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid sigmaaldrich.com |

| Synonyms | Hydroxydiiodophenylpyruvic acid, DIHPPA cloudfront.netgenecards.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPLBTUUWSVGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228649 | |

| Record name | Hydroxydiiodophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3,5-Diiodo-4-hydroxyphenyl)pyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

780-00-7 | |

| Record name | Hydroxydiiodophenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxydiiodophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Endogenous Biosynthesis and Metabolic Pathways of 3,5 Diiodo 4 Hydroxyphenylpyruvic Acid

Enzymatic Formation from Iodinated Tyrosine Precursors

The primary pathway for the formation of 3,5-diiodo-4-hydroxyphenylpyruvic acid involves the metabolism of diiodotyrosine, an iodinated derivative of the amino acid tyrosine. nih.gov This conversion is a key step in the catabolism of diiodotyrosine. nih.gov

Role of L-Amino Acid Oxidases in Diiodotyrosine Deamination

L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the oxidative deamination of L-amino acids. wikipedia.orgnih.gov This reaction converts an L-amino acid, in the presence of water and oxygen, into a corresponding α-keto acid, ammonia, and hydrogen peroxide. wikipedia.orgnih.gov In the context of this compound formation, L-amino acid oxidases act on L-diiodotyrosine.

The deamination process involves the removal of the amino group from diiodotyrosine, resulting in the formation of the α-keto acid, this compound. wikipedia.orgnih.gov This enzymatic reaction is a critical step in the breakdown of diiodotyrosine. nih.gov L-amino acid deaminases (LAADs) can also catalyze this deamination, offering an alternative pathway that generates less hydrogen peroxide. nih.govresearchgate.net

Table 1: Enzymatic Conversion of Diiodotyrosine

| Substrate | Enzyme | Product |

| L-Diiodotyrosine | L-Amino Acid Oxidase | This compound |

Significance as an Intermediate in Diiodotyrosine Catabolism in Biological Systems

This compound is a significant intermediate in the catabolic pathway of diiodotyrosine. nih.gov The breakdown of diiodotyrosine is essential for the regulation of thyroid hormone levels and the recycling of iodine within the body. The formation of this compound is a step in the pathway that ultimately leads to the synthesis of thyroxine, a crucial thyroid hormone. nih.gov Research has shown its presence in the thyroid gland and its role in the enzymatic pathway for thyroxine synthesis. nih.govdocumentsdelivered.com

Downstream Metabolic Fates and Conversion Pathways

Participation in Core Metabolic Cycles: Citrate (B86180) Cycle (TCA Cycle) and Pyruvate (B1213749) Metabolism

This compound is involved in the Citrate Cycle (TCA Cycle) and pyruvate metabolism. hmdb.ca Pyruvate metabolism is a central hub in cellular metabolism, connecting glycolysis to the TCA cycle and other anabolic pathways. youtube.com The entry of this compound into these pathways suggests its potential to be converted into intermediates that fuel energy production or serve as building blocks for other molecules.

Involvement in Glyoxylate (B1226380) and Dicarboxylate Metabolism

The compound also participates in glyoxylate and dicarboxylate metabolism. hmdb.ca This metabolic pathway involves a series of reactions with glyoxylate and dicarboxylates, which are organic compounds with two carboxylic acid groups. wikipedia.org The glyoxylate cycle, a variation of this pathway, is crucial for the synthesis of carbohydrates from fatty acids. wikipedia.org The involvement of this compound in this pathway highlights its integration into the broader metabolic network of the cell.

Contribution to Proximal Tubule Bicarbonate Reclamation Pathways

This compound contributes to the proximal tubule bicarbonate reclamation pathways. hmdb.ca The renal proximal tubule is responsible for reabsorbing the majority of filtered bicarbonate, a critical process for maintaining the body's acid-base balance. kegg.jpnih.govnih.gov The participation of this compound in this pathway suggests a role in renal function and pH regulation.

Table 2: Metabolic Pathways Involving this compound

| Metabolic Pathway | Function |

| Citrate Cycle (TCA Cycle) | Central pathway for energy production |

| Pyruvate Metabolism | Connects glycolysis to the TCA cycle and other pathways |

| Glyoxylate and Dicarboxylate Metabolism | Carbohydrate synthesis and other metabolic functions |

| Proximal Tubule Bicarbonate Reclamation | Maintenance of acid-base balance |

Mechanisms of Deiodination and Release of Inorganic Iodide

The deiodination of DIHPPA is a critical metabolic step, catalyzed by a family of enzymes known as iodothyronine deiodinases (D1, D2, and D3). nih.gov These enzymes are selenoenzymes, meaning they contain the rare amino acid selenocysteine (B57510) in their active site, which is crucial for their catalytic activity. nih.gov Deiodinases are responsible for the activation and inactivation of thyroid hormones by removing iodine atoms, and they also act on other iodinated compounds like DIHPPA. nih.govnih.gov

The process releases inorganic iodide (I⁻), which can be reutilized by the thyroid gland for new hormone synthesis. The deiodination can occur on either the inner or outer ring of the phenyl structure.

Outer Ring Deiodination (ORD): Catalyzed primarily by D1 and D2 deiodinases, this process removes an iodine atom from the outer phenyl ring. In the context of thyroid hormones, this reaction converts the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3). nih.gov

Inner Ring Deiodination (IRD): Catalyzed by D1 and D3 deiodinases, this process removes an iodine atom from the inner phenyl ring. This is generally an inactivating pathway, converting T4 to reverse T3 (rT3) and T3 to 3,3'-diiodothyronine (B1196669) (T2). nih.govnih.gov

For DIHPPA, these deiodinases would sequentially remove the two iodine atoms, producing mono-iodinated intermediates and ultimately the non-iodinated 4-hydroxyphenylpyruvic acid, releasing two ions of inorganic iodide in the process. The specific deiodinase involved and the rate of reaction can vary depending on the tissue and its physiological state. nih.gov

Table 1: Research Findings on Deiodination Mechanisms

| Enzyme Family | Catalytic Action | Substrate Example (Thyroid Hormones) | Relevance to DIHPPA Metabolism |

|---|---|---|---|

| Iodothyronine Deiodinases (D1, D2, D3) | Removal of iodine atoms from iodinated compounds. nih.gov | Thyroxine (T4), Triiodothyronine (T3) | Catalyzes the removal of iodine from DIHPPA, releasing inorganic iodide. |

| D1 and D2 | Outer Ring Deiodination (ORD). nih.gov | T4 → T3 (activation) | Removes one of the iodine atoms to form 3-iodo-4-hydroxyphenylpyruvic acid. |

Formation of Acetic Acid Derivatives and Other Conjugated Metabolites

Following or in parallel with deiodination, DIHPPA can undergo further metabolic conversions. The most significant of these is its conversion to an acetic acid derivative.

Formation of Acetic Acid Derivatives: DIHPPA can be metabolized via oxidative decarboxylation to form 3,5-diiodo-4-hydroxyphenylacetic acid (DIHPAA). bldpharm.com This reaction involves the removal of the carboxyl group from the pyruvate side chain and its replacement with a hydrogen atom, shortening the side chain to an acetic acid moiety. This is a common metabolic pathway for α-keto acids. The resulting DIHPAA can then also be a substrate for deiodinase enzymes.

Formation of Other Conjugated Metabolites: Like other phenolic compounds, DIHPPA and its metabolites can undergo conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body, typically in urine. While specific studies on DIHPPA conjugation are limited, the metabolic fate of similar molecules suggests two primary pathways:

Glucuronidation: The hydroxyl group on the phenyl ring can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: The same hydroxyl group can be sulfated by sulfotransferase (SULT) enzymes.

These conjugation reactions represent a final step in the detoxification and elimination of DIHPPA from the body.

Table 2: Key Metabolites of this compound

| Metabolite Name | Formation Pathway | Resulting Compound |

|---|---|---|

| Deiodinated Products | Enzymatic removal of iodine by deiodinases. nih.gov | 3-Iodo-4-hydroxyphenylpyruvic acid, 4-Hydroxyphenylpyruvic acid |

| Acetic Acid Derivative | Oxidative decarboxylation of the pyruvate side chain. | 3,5-Diiodo-4-hydroxyphenylacetic acid (DIHPAA). bldpharm.com |

| Conjugated Metabolites | Glucuronidation or sulfation of the phenolic hydroxyl group. | DIHPPA-glucuronide, DIHPPA-sulfate |

Enzymatic Interactions and Molecular Mechanisms of 3,5 Diiodo 4 Hydroxyphenylpyruvic Acid

Substrate and Product Roles in Oxidoreductase and Transaminase Reactions

Interaction with Malate (B86768) Dehydrogenase (EC 1.1.1.96) and Related Oxidoreductases

3,5-Diiodo-4-hydroxyphenylpyruvic acid is a product in a reaction catalyzed by the enzyme diiodophenylpyruvate reductase (EC 1.1.1.96). nih.govnih.gov This enzyme is part of the oxidoreductase family, which facilitates redox reactions. nih.gov Interestingly, the enzyme also known as cytosolic malate dehydrogenase (MDH1) exhibits this activity, highlighting a multifunctional role for MDH1 beyond its primary function in the citric acid cycle. frontiersin.orgnih.gov The systematic name for this enzyme class is 3-(3,5-diiodo-4-hydroxyphenyl)lactate (B1264056):NAD+ oxidoreductase. nih.gov The reaction involves the oxidation of 3-(3,5-diiodo-4-hydroxyphenyl)lactate, with the concomitant reduction of a nucleotide cofactor, to yield this compound. nih.govnih.gov

Enzymes with this activity, including aromatic alpha-keto acid reductases, show a preference for substrates that are halogenated derivatives of aromatic pyruvates. nih.govnih.gov

Diiodophenylpyruvate Reductase Activity (EC 1.1.1.96) and NAD+/NADH Cycling

The enzymatic activity of diiodophenylpyruvate reductase (EC 1.1.1.96) is a reversible reaction central to NAD+/NADH cycling, a fundamental process in cellular metabolism for maintaining redox balance. nih.gov In the forward reaction, the enzyme catalyzes the oxidation of 3-(3,5-diiodo-4-hydroxyphenyl)lactate to this compound. nih.govnih.gov This reaction utilizes NAD+ (nicotinamide adenine (B156593) dinucleotide) as the oxidizing agent, which accepts a hydride ion to become reduced to NADH. nih.govnih.gov

This interplay is crucial as the ratio of NAD+ to NADH influences numerous cellular processes and metabolic pathways. The regeneration of NAD+ is vital for glycolysis, while NADH is a key electron donor in the electron transport chain for ATP production. The reversible nature of the diiodophenylpyruvate reductase allows it to contribute to the pool of either NAD+ or NADH depending on the metabolic state of the cell.

| Substrate | Enzyme | Product | Cofactor Transformation |

|---|---|---|---|

| 3-(3,5-diiodo-4-hydroxyphenyl)lactate | Diiodophenylpyruvate Reductase | This compound | NAD+ → NADH + H+ |

Involvement as a Reactant for Enzymes Classified under EC 2.6.1.24

This compound is a key product in a transamination reaction catalyzed by the enzyme diiodotyrosine transaminase, which is classified under EC 2.6.1.24. nih.govnih.gov This enzyme, also known as halogenated tyrosine aminotransferase, is a pyridoxal-phosphate-dependent protein. nih.govnih.gov

The reaction involves the transfer of an amino group from the substrate 3,5-diiodo-L-tyrosine to the amino group acceptor, 2-oxoglutarate. This process yields this compound (referred to in literature as 4-hydroxy-3,5-diiodophenylpyruvate) and L-glutamate. nih.govnih.gov The enzyme also demonstrates activity with other halogenated tyrosines, such as those containing bromine or chlorine. nih.govnih.gov

The specific reaction is: 3,5-diiodo-L-tyrosine + 2-oxoglutarate ⇌ this compound + L-glutamate nih.govnih.gov

| Reactants | Enzyme | Products | Cofactor |

|---|---|---|---|

| 3,5-diiodo-L-tyrosine + 2-oxoglutarate | Diiodotyrosine Transaminase | This compound + L-glutamate | Pyridoxal (B1214274) phosphate |

Modulation of Catechol-O-methyltransferase (COMT) Activity by this compound

Based on a comprehensive review of the available scientific literature, no specific research findings were identified regarding the direct modulation of Catechol-O-methyltransferase (COMT) activity by this compound. Therefore, the following subsections could not be addressed.

Kinetic Characterization of Inhibition Patterns (e.g., Progressive, Reversible)

No data is available in the reviewed literature concerning the kinetic characterization of COMT inhibition by this compound.

Comparative Analysis of Inhibitory Potency with Structurally Related Iodophenols and Tyrosines

No studies were found that provide a comparative analysis of the inhibitory potency of this compound on COMT relative to other iodinated phenols or tyrosines.

Interaction with Other Enzymes in Tyrosine Degradation and Neurotransmitter Synthesis Pathways

This compound (DIHPPA) is an iodinated analog of 4-hydroxyphenylpyruvic acid (HPPA), a key intermediate in the metabolic pathway of tyrosine. While DIHPPA is not a direct metabolite in the canonical tyrosine degradation pathway that leads to fumarate (B1241708) and acetoacetate, its structural similarity to HPPA and its origin from 3,5-diiodotyrosine (DIT), a metabolite of thyroid hormones, places it at the crossroads of tyrosine and thyroid hormone metabolism. Its interactions with enzymes in these pathways are crucial for understanding its physiological and pathological roles.

The enzymatic formation of DIHPPA primarily occurs through the transamination or oxidative deamination of DIT. Research has shown that porcine thyroid extracts can metabolize DIT, with DIHPPA being a suggested intermediate that can subsequently decompose to form 3,5-diiodo-4-hydroxybenzaldehyde (B29736). mst.edu This conversion points towards the action of an aminotransferase.

Furthermore, peroxidases, in the presence of hydrogen peroxide, have been demonstrated to oxidize DIT to yield DIHPPA, among other products. scispace.com This reaction highlights an alternative, oxidative pathway for the formation of DIHPPA.

Once formed, DIHPPA may interact with several enzymes within the tyrosine degradation and neurotransmitter synthesis pathways.

Interaction with Enzymes of Tyrosine Degradation

The primary enzyme in the tyrosine degradation pathway that would be expected to interact with DIHPPA is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD catalyzes the conversion of HPPA to homogentisic acid. wikipedia.orgnih.govhmdb.cawikipedia.orgnih.gov Given the structural similarity between DIHPPA and the natural substrate HPPA, it is plausible that DIHPPA could act as a substrate or an inhibitor of HPPD. However, specific kinetic studies on the interaction between DIHPPA and HPPD are not extensively documented in the available literature. Deficiencies in HPPD activity are associated with tyrosinemia type III. nih.govhealthmatters.io

Interaction with Enzymes of Neurotransmitter Synthesis

The core enzymes in the synthesis of catecholamine neurotransmitters from tyrosine are tyrosine hydroxylase, aromatic L-amino acid decarboxylase (AADC) , and dopamine β-hydroxylase (DBH) . There is currently a lack of direct scientific evidence detailing the interaction of this compound with AADC or DBH.

The following table summarizes the key enzymatic interactions involved in the formation and potential metabolism of DIHPPA within the context of tyrosine degradation and related pathways.

| Enzyme | Substrate(s) | Product(s) | Pathway |

|---|---|---|---|

| Aminotransferase (presumed) | 3,5-Diiodotyrosine (DIT) | This compound (DIHPPA) | Tyrosine/Thyroid Hormone Metabolism |

| Peroxidase | 3,5-Diiodotyrosine (DIT), H₂O₂ | This compound (DIHPPA) | Oxidative Metabolism |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 4-Hydroxyphenylpyruvic acid (HPPA) | Homogentisic acid | Tyrosine Degradation |

| Iodothyronine Deiodinases (e.g., D1) | Various iodothyronines | Deiodinated iodothyronines | Thyroid Hormone Metabolism |

Role of 3,5 Diiodo 4 Hydroxyphenylpyruvic Acid in Thyroxine Biosynthesis Modeling and Analog Synthesis Research

Biomimetic Oxidative Coupling Reactions with Diiodotyrosine to Form Thyroxine

The formation of thyroxine in the thyroid gland involves the coupling of two diiodotyrosine (DIT) residues within the protein thyroglobulin. Research into biomimetic models of this process has provided significant insights into the reaction mechanisms. In these models, the oxidative coupling of a DIT derivative, such as the ethyl ester of N-acetyl-3,5-diiodotyrosine, is studied to understand how the thyroxine structure is formed.

Model reactions have demonstrated that labeled thyroxine and 3,3′,5′-triiodothyronine (T3) residues can be formed when iodinated thyroglobulin reacts with 4-hydroxy-3,5-diiodophenylpyruvic acid in the presence of oxygen. This highlights the role of DIHPPA as a potential participant in the coupling reaction.

Several mechanistic pathways have been proposed for the coupling of DIT and the subsequent elimination of one of the side chains to form the diphenyl ether linkage of thyroxine. Two primary mechanisms considered are a radical mechanism and an ionic mechanism.

Radical Phenolic Coupling: Evidence strongly suggests a radical-mediated mechanism, particularly in peroxidase-catalyzed coupling reactions. The oxidation of DIT can form a phenoxyl radical, which then couples with another DIT molecule. This pathway is supported by the observation that the reaction is stimulated by substoichiometric amounts of free DIT.

E2 and SN2 Mechanisms: Following the initial coupling, the elimination of the side chain from one of the DIT residues is necessary. An E2 (elimination, bimolecular) mechanism has been proposed, involving the loss of the side chain from an intermediate aryloxydienone. Additionally, SN2 (substitution, nucleophilic, bimolecular) mechanisms are also considered possible, particularly with certain 4-substituted 3,5-diiodophenols. The rearomatization of the intermediate aryloxydienones provides a strong driving force for the elimination of the side chain.

The biomimetic oxidative coupling of DIT derivatives is believed to proceed through key intermediates. One of the central proposed intermediates is an aryloxydienone . This intermediate is formed from the phenolic coupling of the two diiodotyrosine units. The structure of this aryloxydienone is critical, as its subsequent reactions lead to the final thyroxine structure.

Another potential, though less frequently cited in the context of DIHPPA-specific biomimetic studies, is the quinol-epoxide intermediate. While the search results focus more on the aryloxydienone pathway in the context of the provided keywords, quinone-methide intermediates have been noted as possibilities in oxidative couplings of analogous phenols, suggesting a complex array of potential reactive intermediates.

A crucial aspect of the coupling reaction is the elimination of a three-carbon side chain from one of the diiodotyrosine residues. In the context of the reaction involving 3,5-diiodo-4-hydroxyphenylpyruvic acid, the pyruvic acid side chain (-CH2-CO-COOH) is the unit that is ultimately lost from the "donor" tyrosine ring. The remaining portion of the donor molecule forms the ether linkage with the "acceptor" diiodotyrosine residue. The exact nature of the eliminated three-carbon unit can vary depending on the specific reaction conditions and

Structure-Activity Relationship Studies of this compound-Derived Analogues

The exploration of analogues derived from this compound (DIHPPA) has been a cornerstone in understanding the structural requirements for thyroid hormone activity and in the design of novel thyromimetics. These studies systematically modify the core DIHPPA structure to probe the interactions with thyroid hormone receptors (TRs) and to delineate the features essential for biological response.

Influence of Structural Modifications on Biological Activity and Receptor Binding (e.g., α1 and β1 Thyroid Hormone Receptors)

The binding of thyroid hormones and their analogues to the nuclear thyroid hormone receptors, TRα1 and TRβ1, is a critical determinant of their biological activity. Structure-activity relationship (SAR) studies have revealed that specific structural features of DIHPPA-related compounds significantly influence their binding affinity and selectivity for these receptor isoforms.

Research into the interaction of amiodarone (B1667116) and its analogues, which share structural similarities with DIHPPA, has provided valuable insights into the binding dynamics at the T3 binding sites of TRα1 and TRβ1. Key structural modifications, such as the de-ethylation of the nitrogen group and the de-iodination of the benzofuran (B130515) ring, have been shown to alter the inhibitory potency and the nature of inhibition (competitive vs. noncompetitive) of T3 binding.

A notable finding is that the size of substituents plays a crucial role. For instance, the bulky diethyl-substituted nitrogen group and the two iodine atoms in amiodarone are thought to impede its binding to the T3 binding site of the receptors. nih.gov This suggests that steric hindrance is a significant factor in the ligand-receptor interaction.

Furthermore, differences in the hormone-binding domains of TRα1 and TRβ1 are likely responsible for the differential binding characteristics observed with various analogues. nih.gov For example, desethylamiodarone (B1670286) (DEA), a major metabolite of amiodarone, acts as a competitive inhibitor of T3 binding to the TRα1 but as a noncompetitive inhibitor with respect to the TRβ1. nih.gov This highlights the subtle yet critical differences in the architecture of the ligand-binding pockets of the two receptor isoforms.

Studies on other thyroid hormone analogues have further refined our understanding of SAR. For instance, 3,5-diiodothyropropionic acid (DITPA) has been identified as an analogue with selective inotropic effects and low metabolic activity, suggesting that modifications to the side chain of the thyronine structure can dissociate different aspects of thyroid hormone action. nih.gov The potency of various analogues has been shown to vary, with a general trend indicating that modifications to the phenolic ring and the side chain have a profound impact on biological activity. nih.gov

The following table summarizes the inhibitory effects of several amiodarone analogues on the binding of T3 to human TRα1 and TRβ1, providing a quantitative illustration of the structure-activity relationships.

Table 1: Inhibitory Potency (IC50) of Amiodarone Analogues on T3 Binding to TRα1 and TRβ1

| Analogue | Structural Modification | IC50 for TRα1 (x 10⁻⁵ M) | IC50 for TRβ1 (x 10⁻⁵ M) | Type of Inhibition at TRα1 | Type of Inhibition at TRβ1 |

|---|---|---|---|---|---|

| Desethylamiodarone (DEA) | De-ethylation of amiodarone | 4.7 ± 0.9 | 2.7 ± 1.4 | Competitive | Noncompetitive |

| Desdiethylamiodarone (DDEA) | Complete de-ethylation of amiodarone | 3.7 ± 0.9 | 1.9 ± 0.3 | Competitive | Noncompetitive |

| Monoiodoamiodarone | Partial de-iodination of amiodarone | > 20 | > 20 | - | - |

| Desdiiodoamiodarone (DDIA) | Complete de-iodination of amiodarone | 16.2 ± 5.6 | 9.1 ± 2.1 | Competitive | Noncompetitive |

| L3373 | Benzofuran derivative with two iodine atoms | 3.8 ± 1.0 | 3.6 ± 0.5 | Competitive | Competitive |

| L6424 | Benzofuran derivative with one iodine atom | 11.3 ± 5.7 | 10 ± 2.0 | - | - |

| L3372 | Benzofuran derivative with no iodine atoms | No inhibition | No inhibition | - | - |

The data clearly indicate that both de-ethylation and de-iodination affect the inhibitory potency of the analogues, with de-ethylated compounds generally showing higher potency for both receptor subtypes. nih.gov The difference in the mode of inhibition at TRα1 and TRβ1 for several analogues underscores the potential for developing isoform-selective thyroid hormone receptor modulators.

Analytical Methodologies for 3,5 Diiodo 4 Hydroxyphenylpyruvic Acid and Its Metabolites in Biological Systems

Chromatographic Separation and Identification Techniques

Chromatography remains a foundational technique for the separation and identification of DIHPPA and its metabolites from biological samples. The choice of chromatographic method often depends on the specific research question, the required level of sensitivity, and the nature of the sample being analyzed.

Paper Chromatography and Radioautography for Metabolite Profiling

Historically, paper chromatography, coupled with radioautography, has been a valuable tool for the qualitative analysis and profiling of radioactively labeled thyroid hormone metabolites. This technique allows for the separation of different compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system). When studying the metabolism of a radiolabeled precursor, the resulting metabolites can be visualized on the chromatogram through exposure to X-ray film (radioautography).

While modern high-resolution techniques are now more common, the principles of paper chromatography laid the groundwork for understanding the metabolic pathways of iodinated compounds. For instance, this method was instrumental in early studies of thyroid hormone metabolism, allowing for the separation of various iodinated amino acids and their derivatives.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution, speed, and sensitivity compared to paper chromatography, making it a preferred method for the quantitative analysis of DIHPPA in research settings. HPLC systems utilize a high-pressure pump to pass the sample through a column packed with a stationary phase. The separation of analytes is based on their interaction with the stationary phase and the composition of the mobile phase.

In the analysis of phenylpyruvic acid derivatives, such as 4-hydroxyphenylpyruvic acid (HPPA), which is structurally similar to DIHPPA, reversed-phase HPLC is commonly employed. nih.gov An example of HPLC conditions for a related compound is detailed in the table below. These conditions can be adapted for the analysis of DIHPPA.

| Parameter | Condition |

| Column | Atlantis dC18 (100 mm × 3.0 mm, 3 µm) |

| Mobile Phase | Gradient of methanol (B129727) and water with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Detection | UV or Mass Spectrometry |

The table above displays typical HPLC parameters used for the analysis of a structurally related compound, 4-hydroxyphenylpyruvic acid, which can be optimized for 3,5-diiodo-4-hydroxyphenylpyruvic acid.

Application of Isotopic Labeling for Metabolic Tracing Studies

Isotopic labeling is a powerful technique that enables the tracing of molecules through metabolic pathways in both in vivo and in vitro systems. By introducing atoms with a different number of neutrons (isotopes) into a precursor molecule, researchers can follow its conversion into various metabolites.

Utilization of ¹³¹I and ¹⁴C-Labeled this compound Precursors in Vivo and In Vitro

The use of radioisotopes such as Iodine-131 (¹³¹I) and Carbon-14 (¹⁴C) has been fundamental in elucidating the metabolism of thyroid hormones and their precursors. A precursor molecule for DIHPPA could be synthesized with ¹³¹I to trace the fate of the iodine atoms, or with ¹⁴C in its carbon backbone to follow the entire molecule.

Following the administration of the labeled compound to an animal model or its introduction into a cell culture system, samples can be collected over time. The distribution of radioactivity in different tissues or cellular compartments, as well as its presence in various separated metabolites, provides a dynamic picture of the compound's metabolic journey.

Assessment of Ether Linkage Integrity and Carbon Structure During Thyroid Hormone Metabolism

A critical question in thyroid hormone metabolism is the stability of the ether linkage that connects the two phenyl rings of thyroxine (T4) and triiodothyronine (T3). Studies have utilized dual-labeling strategies to investigate this. For example, thyroxine has been synthesized with one radioisotope (e.g., ¹⁴C) on the phenolic ring and another (e.g., ³H) on the non-phenolic ring. nih.govnih.govjci.org

By tracking the ratio of the two isotopes in metabolites, researchers can determine if the ether bond remains intact. A constant ratio in the metabolic products would indicate that the bond is stable during metabolism. nih.govnih.govjci.org This same principle can be applied to study the metabolism of the carbon structure of DIHPPA, a key intermediate. The disappearance rates of ¹⁴C and ³H from the blood have been shown to be similar, with half-lives in the range of 4.2-6.7 days for labeled thyroxine. nih.govnih.gov Furthermore, chromatographic analysis of urinary metabolites has confirmed that the phenolic and non-phenolic rings, along with at least part of the side chain, remain linked. nih.govnih.gov

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the definitive identification and precise quantification of small molecules like DIHPPA in biological samples. When coupled with a separation technique like HPLC (LC-MS), it provides unparalleled sensitivity and specificity.

The basic principle of mass spectrometry involves the ionization of the target molecule and the subsequent measurement of the mass-to-charge ratio (m/z) of the resulting ions. For quantitative studies, tandem mass spectrometry (MS/MS) is often used. In this setup, a specific parent ion is selected, fragmented, and one or more of the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity of the analysis.

For the analysis of a related compound, 4-hydroxyphenylpyruvic acid, LC-MS/MS methods have been developed using electrospray ionization (ESI) in negative ion mode. academicjournals.org The table below outlines typical mass spectrometric parameters that could be adapted for DIHPPA.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ for DIHPPA (430.8) |

| Fragment Ions (m/z) | To be determined experimentally |

| Collision Gas | High-purity nitrogen or argon |

The table above illustrates the mass spectrometry parameters that would be foundational for developing a quantitative method for this compound, based on established methods for similar compounds.

The development of such robust analytical methods is crucial for advancing our understanding of the complex role of this compound in thyroid hormone metabolism and its potential impact on various physiological processes.

Broader Research Implications and Future Directions for 3,5 Diiodo 4 Hydroxyphenylpyruvic Acid Studies

Contribution to Understanding Thyroid Gland Physiology, Homeostasis, and Pathological States

3,5-Diiodo-4-hydroxyphenylpyruvic acid (DIHPPA) is a crucial intermediate in the biosynthesis of thyroid hormones, and its study provides significant insights into the intricate workings of the thyroid gland. Research has illuminated an enzymatic pathway for thyroxine (T4) synthesis that proceeds through DIHPPA, highlighting its role in normal thyroid metabolism. hmdb.ca This compound is the α-keto acid analogue of 3,5-diiodotyrosine (DIT), a fundamental building block of thyroid hormones. The conversion of DIT to DIHPPA is a key step in a transamination pathway, catalyzed by enzymes such as tyrosine transaminase, which is vital for the subsequent formation of T4. hmdb.ca

The study of DIHPPA and its metabolic precursor, DIT, is integral to understanding thyroid homeostasis, the tightly regulated process that maintains stable levels of thyroid hormones in the body. nih.gov The synthesis of thyroid hormones, including the steps involving DIHPPA, is controlled by the hypothalamic-pituitary-thyroid (HPT) axis, where thyroid-stimulating hormone (TSH) from the pituitary gland stimulates the thyroid follicular cells. nih.govnih.gov Within these cells, the iodination of tyrosine residues on the thyroglobulin protein creates monoiodotyrosine (MIT) and diiodotyrosine (DIT). nih.gov The subsequent coupling of these iodotyrosines, or their keto-acid derivatives like DIHPPA, leads to the production of triiodothyronine (T3) and T4.

Understanding the role of DIHPPA is also pertinent to pathological states of the thyroid. Dysregulation in the synthesis pathway, potentially involving the enzymes that metabolize DIHPPA, can contribute to conditions like hypothyroidism or hyperthyroidism. advatechgroup.com By examining the formation and utilization of DIHPPA, researchers can gain a more granular understanding of the biochemical basis of these diseases. Furthermore, related iodinated compounds and their metabolites are being investigated for their distinct biological activities, which may differ from the classical thyroid hormones T3 and T4, potentially revealing new aspects of thyroid-related pathologies. acs.orgresearchgate.nethmdb.ca

Insights into General Alpha-Keto Acid Metabolism and Tyrosine Degradation Pathways Beyond Thyroid Hormones

Beyond its specific role in thyroid hormone synthesis, this compound offers valuable insights into broader metabolic pathways, particularly those involving α-keto acids and tyrosine degradation. As an α-keto acid, DIHPPA belongs to a class of compounds that are central to the interconnection of carbohydrate, protein, and lipid metabolism. nih.gov The α-keto acid dehydrogenase complexes, for instance, are critical enzymatic systems that link the metabolism of amino acids and monosaccharides to the Krebs cycle and oxidative phosphorylation. nih.gov

DIHPPA is a derivative of 4-hydroxyphenylpyruvic acid (HPPA), a key intermediate in the catabolism of tyrosine. wikipedia.org The degradation pathway of tyrosine involves its conversion to HPPA by the enzyme tyrosine aminotransferase. researchgate.netwikipedia.org HPPA is then further metabolized by 4-hydroxyphenylpyruvate dioxygenase (HPPD) to homogentisic acid. hmdb.canih.gov Deficiencies in HPPD can lead to metabolic disorders like tyrosinemia type III, characterized by an accumulation of tyrosine and its derivatives. nih.govhmdb.ca Studying the metabolism of the iodinated form, DIHPPA, can provide a comparative model to understand how modifications to the phenyl ring affect enzyme kinetics and pathway regulation within the broader context of tyrosine degradation.

The Human Metabolome Database classifies 3-(3,5-diiodo-4-hydroxyphenyl)pyruvate as a phenylpyruvic acid derivative and notes its involvement in several metabolic pathways, including the citrate (B86180) cycle (TCA cycle), pyruvate (B1213749) metabolism, and glyoxylate (B1226380) and dicarboxylate metabolism. hmdb.ca This underscores the compound's position at the crossroads of major metabolic routes. Research into the enzymes that interact with DIHPPA, such as transaminases and peroxidases, sheds light on the general mechanisms of α-keto acid transformations that are not exclusive to the thyroid gland. nih.gov

Potential as a Biochemical Probe in Enzymology and Metabolic Pathway Elucidation

The unique structure of this compound makes it a valuable tool, or biochemical probe, for studying enzyme mechanisms and delineating metabolic pathways. Its role in in-vitro studies of thyroxine synthesis has demonstrated its utility in identifying and characterizing the enzymes involved in this process. hmdb.canih.gov For example, experiments have used DIHPPA as a substrate to investigate the activity of thyroid peroxidase, a key enzyme in the iodination and coupling steps of thyroid hormone biosynthesis. nih.gov

By observing the reaction of DIHPPA with specific enzymes and under various conditions (e.g., in the presence of inhibitors like chloromercuribenzoates or activators like pyridoxal (B1214274) phosphate), researchers can deduce the mechanisms of these enzymes and their roles within a given pathway. nih.gov The reaction of DIHPPA with 3,5-diiodotyrosine (DIT) has been studied as a model for the non-enzymatic and enzymatic formation of thyroxine, providing fundamental chemical insights into the coupling reaction. acs.org This use as a probe helps in understanding not just the thyroid-specific pathway, but also the broader principles of peroxidase and transaminase function. The iodinated nature of the molecule allows for easier detection and quantification in experimental setups, further enhancing its utility as a research tool.

Future Avenues in Biomimetic Synthesis and Rational Drug Design Based on Thyromimetic Analogues

The study of this compound and its role in thyroid hormone synthesis opens up future avenues in biomimetic synthesis and the rational design of novel therapeutic agents. Biomimetic synthesis seeks to replicate natural biochemical processes in the laboratory. Model reactions for thyroxine biosynthesis, which involve the oxidation of compounds like DIHPPA, are a prime example of this approach. acs.org Understanding the precise enzymatic and chemical steps that convert DIHPPA into thyroxine can inspire the development of efficient, bio-inspired synthetic routes to thyroid hormones and their analogues. latticescipub.com

Furthermore, the structural framework of DIHPPA and related thyromimetic compounds is a foundation for rational drug design. There is significant interest in developing selective thyroid hormone receptor (THR) agonists, particularly for the β-isoform (THR-β), which is highly expressed in the liver. nih.gov THR-β agonists have therapeutic potential for treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (MASH) by beneficially affecting lipid metabolism without the adverse cardiac effects associated with THR-α stimulation. nih.gov Compounds structurally related to thyroid hormone intermediates, like thyromimetic analogues, are being designed and screened for their ability to selectively activate THR-β. wikipedia.orgnih.gov The knowledge gained from the metabolism and bioactivity of endogenous compounds like DIHPPA provides a critical blueprint for designing synthetic analogues with improved selectivity, efficacy, and pharmacokinetic properties for targeted therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3,5-diiodo-4-hydroxyphenylpyruvic acid, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves iodination of 4-hydroxyphenylpyruvic acid using iodine or iodinating agents (e.g., I₂/KI in acidic conditions). Optimization requires monitoring reaction parameters (temperature, stoichiometry, and pH) via HPLC or TLC . Purity can be enhanced using recrystallization (e.g., ethanol/water mixtures) and validated via melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and iodine substitution patterns. ¹H NMR peaks for hydroxyl (-OH) and pyruvic acid protons (~δ 3-5 ppm) are critical .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₈I₂O₄, expected [M+H]⁺ ≈ 464.78) .

Q. How can researchers assess the purity of this compound in laboratory settings?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Compare retention times against a certified reference standard .

- Elemental Analysis : Confirm iodine content (theoretical ~54.5%) via inductively coupled plasma mass spectrometry (ICP-MS) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition to detect impurities (e.g., residual solvents) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Sample aliquots at intervals (0, 24, 48 hrs).

- Analytical Tools : Use HPLC to quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .

- Control : Include antioxidants (e.g., ascorbic acid) to assess oxidative stability .

Q. How can discrepancies in reported biological activities of this compound be resolved?

- Methodological Answer :

- Data Reconciliation : Compare experimental conditions (e.g., cell lines, assay protocols) across studies. For example, differences in IC₅₀ values may arise from solvent effects (DMSO vs. ethanol) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Reproducibility Tests : Replicate key studies under standardized conditions (e.g., OECD guidelines) .

Q. What computational approaches predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for iodine substituents to predict metabolic deiodination pathways .

- Molecular Docking : Simulate interactions with target enzymes (e.g., thyroid peroxidase) using AutoDock Vina .

- QSAR Modeling : Corrogate structural features (e.g., iodine electronegativity) with observed bioactivity .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential iodine vapor release .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect iodine-containing waste separately for incineration .

- Emergency Procedures : For skin contact, rinse with 10% sodium thiosulfate to reduce iodine absorption .

Data Interpretation and Reporting

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 3,5-dinitro-4-hydroxyphenylpyruvic acid) to identify anomalous peaks .

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions .

- Collaborative Analysis : Share raw data with peer labs via platforms like Zenodo for independent verification .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.